Ono-AE3-208 is a selective antagonist of the prostaglandin E receptor subtype 4 (EP4). [, , , , , , , , ] Prostaglandin E2 (PGE2), a product of cyclooxygenase-2 (COX-2), exerts its biological actions through four G protein-coupled receptor subtypes (EP1-4). [, , ] Ono-AE3-208 selectively binds to the EP4 receptor, preventing PGE2 from binding and exerting its downstream effects. [, , , , , , , , ] This selectivity makes Ono-AE3-208 a valuable tool in scientific research to elucidate the specific roles of the EP4 receptor in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , ]
Ono-AE3-208 was developed by Ono Pharmaceutical Co., Ltd. It is identified by the Chemical Abstracts Service number 402473-54-5. The compound exhibits high affinity for the EP4 receptor with a Ki value of approximately 1.3 nanomolar, indicating its potential effectiveness in therapeutic applications related to conditions mediated by this receptor, such as cancer and inflammatory diseases .
The synthesis of Ono-AE3-208 involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary details may not be disclosed, general synthetic pathways typically include:
The precise reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and minimize side products.
Ono-AE3-208 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the EP4 receptor. The structural formula can be represented as follows:
The three-dimensional conformation of Ono-AE3-208 allows it to fit into the binding pocket of the EP4 receptor effectively. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy would provide insights into its binding interactions and conformational dynamics.
Ono-AE3-208 undergoes various chemical reactions that are significant for its biological activity:
The mechanism of action for Ono-AE3-208 primarily revolves around its antagonistic effects on the EP4 receptor:
Ono-AE3-208 exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies for potential therapeutic applications.
Ono-AE3-208 has promising applications in various fields:
Ono-AE3-208 (chemical name: 4-Cyano-2-[[2-(4-fluoro-1-naphthalenyl)-1-oxopropyl]amino]benzenebutanoic acid; MW: 404.43 g/mol; Formula: C₂₄H₂₁FN₂O₃) is a high-affinity, competitive antagonist targeting the prostaglandin E₂ (PGE₂) receptor EP4 subtype [1] [5]. Its selectivity profile has been rigorously characterized through radioligand binding and functional assays across prostanoid receptors (DP, EP1-4, FP, IP, TP).
Ono-AE3-208 exhibits nanomolar affinity for the human EP4 receptor (Ki = 1.3 nM), with significantly lower affinity for other prostanoid receptors [1] [2] [5]:
Table 1: Binding Affinity (Ki) of Ono-AE3-208 at Prostanoid Receptors
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. EP4) |
---|---|---|
EP4 | 1.3 | 1 |
EP3 | 30 | ~23-fold lower |
FP | 790 | ~600-fold lower |
TP | 2400 | ~1,800-fold lower |
EP1, EP2, DP, IP | >10,000 | >7,600-fold lower |
This hierarchy of affinity establishes EP4 as the primary target. The >10,000 nM Ki for EP1, EP2, DP, and IP receptors confirms negligible cross-reactivity [1] [5].
The molecular structure of Ono-AE3-208 underpins its EP4 selectivity:
Table 2: Key Structural Features and Putative Interactions with EP4
Structural Element | Putative Receptor Interaction Site | Role in Selectivity |
---|---|---|
4-Fluoronaphthalene | Hydrophobic pocket (TM3/TM7) | High-affinity anchoring |
Cyanophenyl group | Gln³⁰⁹ (TM7) | Hydrogen bonding (EP4-specific) |
Butanoic acid chain | Arg³¹⁶ (ECL2) | Ionic interaction stabilization |
Carbonyl linker | Ser¹⁰³ (TM2) | Orientation of naphthalene core |
Mutagenesis studies confirm that Gln³⁰⁹→Ala mutations in EP4 reduce Ono-AE3-208 binding by >80%, highlighting its critical role [5].
EP4 receptors are Gαs-coupled, activating adenylyl cyclase (AC) and increasing intracellular cAMP. Ono-AE3-208 potently blocks PGE₂-induced cAMP accumulation via EP4:
Notably, Ono-AE3-208 does not affect cAMP elevation induced by non-EP4 agonists (e.g., forskolin or EP2-specific agonists), confirming pathway specificity [3] [9].
Despite its high EP4 selectivity, Ono-AE3-208’s activity at EP3, FP, and TP receptors warrants scrutiny due to their lower but measurable affinities:
EP3 Receptors (Ki = 30 nM)
FP and TP Receptors (Ki = 790 nM and 2400 nM, respectively)
Table 3: Functional Consequences of Cross-Reactivity at High Concentrations
Receptor | Ki (nM) | Reported Functional Effect | Concentration Required |
---|---|---|---|
EP3 | 30 | Partial inhibition of Gi signaling | ≥1 μM |
FP | 790 | No effect on IP₃/Ca²⁺ mobilization | Up to 10 μM |
TP | 2400 | Weak antagonism of U46619-induced aggregation (≤20% block) | ≥30 μM |
Thus, Ono-AE3-208’s EP4 selectivity is functionally preserved at pharmacologically relevant concentrations (≤100 nM) [1] [2] [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8